molecular formula C16H16N2O2 B11994618 N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide

N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide

Cat. No.: B11994618
M. Wt: 268.31 g/mol
InChI Key: WETLYFZXYMPDDP-UHFFFAOYSA-N
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Description

N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • N-(4-Methoxybenzylidene)-4-methoxyaniline
  • N-(4-Methoxybenzylidene)aniline
  • 4’-Methoxybenzylidene-4-n-butylaniline

Comparison: N-(4-((4-Methoxy-benzylidene)-amino)-phenyl)-acetamide is unique due to its specific structural features, such as the presence of both methoxy and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C16H16N2O2/c1-12(19)18-15-7-5-14(6-8-15)17-11-13-3-9-16(20-2)10-4-13/h3-11H,1-2H3,(H,18,19)

InChI Key

WETLYFZXYMPDDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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